molecular formula C22H23N3O2S B12194866 N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12194866
M. Wt: 393.5 g/mol
InChI Key: AVYCUZZTHWDZPC-UHFFFAOYSA-N
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Description

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide is a sophisticated chemical tool designed for investigative applications in medicinal chemistry and drug discovery. This compound belongs to the 2-iminothiazolidin-4-one class of heterocycles, a scaffold recognized for its diverse biological activities and its role as a privileged structure in the design of enzyme inhibitors [https://pubmed.ncbi.nlm.nih.gov/29168336/]. The molecular architecture, featuring phenyl and tetrahydrofuran-2-ylmethyl substituents, is engineered to probe specific interactions within enzyme active sites, making it a valuable candidate for screening against a range of biological targets such as protein kinases and other hydrolases. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel therapeutic agents, particularly in oncology and inflammatory disease research, where modulation of key signaling pathways is critical. Its mechanism of action is typically investigated as a competitive ATP inhibitor or an allosteric modulator, depending on the specific target protein [https://www.emdmillipore.com/US/en/product/2-Iminothiazolidin-4-one,EMD_BIO-692093]. This reagent is intended for use in high-throughput screening assays, biochemical analysis, and as a key intermediate in the synthetic elaboration of more complex bioactive molecules, providing a crucial building block for advancing pharmaceutical R&D.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C22H23N3O2S/c1-16(26)23-21-20(17-9-4-2-5-10-17)25(15-19-13-8-14-27-19)22(28-21)24-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-15H2,1H3,(H,23,26)

InChI Key

AVYCUZZTHWDZPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(C(=NC2=CC=CC=C2)S1)CC3CCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is synthesized via a modified Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. For this compound, the reaction between 2-bromoacetophenone and N-phenylthiourea in the presence of a base such as triethylamine yields the intermediate thiazoline derivative. The reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent oxidation.

Key Reaction Conditions:

  • Temperature: 0–5°C (initial), then room temperature

  • Catalyst: Triethylamine (1.2 equiv)

  • Solvent: Anhydrous DCM

  • Reaction Time: 12–16 hours

Acetamide Functionalization

The final step involves acetylation of the primary amine group using acetic anhydride. The reaction is carried out in a mixture of tetrahydrofuran and water to stabilize the intermediate. The product is isolated via extraction and purified through column chromatography.

Optimized Conditions:

  • Acetylating Agent: Acetic anhydride (1.5 equiv)

  • Solvent: THF/H₂O (4:1 v/v)

  • Temperature: 25°C (ambient)

  • Purification: Silica gel chromatography (hexane/ethyl acetate, 7:3)

Optimization of Reaction Conditions

Catalysts and Their Impact

Catalysts play a pivotal role in enhancing reaction efficiency. For instance, the use of triethylamine in the thiazole formation step minimizes protonation of the thiourea, facilitating nucleophilic attack. Alternative bases such as DBU (1,8-diazabicycloundec-7-ene) have been tested but showed lower yields due to over-basification.

Catalyst Comparison Table

CatalystYield (%)Purity (%)Side Products
Triethylamine7895<5%
DBU528812%
Pyridine65908%

Solvent Selection

Solvent polarity significantly affects reaction rates and product stability. Polar aprotic solvents like DMF are ideal for alkylation due to their ability to dissolve both organic and inorganic reagents. In contrast, non-polar solvents such as toluene result in incomplete reactions.

Purification Techniques

Column Chromatography

The crude product is purified using silica gel chromatography with a gradient elution system. Fractions containing the target compound are identified via TLC (Rf = 0.4 in hexane/ethyl acetate 7:3) and combined.

Recrystallization

For large-scale synthesis, recrystallization from ethanol/water (9:1) yields crystals with >99% purity. This method is preferred for industrial applications due to its scalability and cost-effectiveness.

Yield Analysis and Scalability

Lab-scale syntheses typically achieve yields of 65–75%, while pilot-scale batches report 60–68% yields due to challenges in heat dissipation and mixing efficiency. The table below summarizes yield data under varying conditions:

Scalability Data

ScaleYield (%)Purity (%)Key Challenge
Lab (5g)7598None
Pilot (1kg)6295Incomplete alkylation

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, particularly targeting sulfur in the thiazole ring and the tetrahydrofuran moiety. Controlled oxidation introduces hydroxyl or carbonyl groups, enhancing water solubility and biological activity .

Oxidizing Agent Conditions Primary Products Impact on Bioactivity
KMnO₄Acidic aqueous, 60°CSulfoxide derivativesIncreased metabolic stability
H₂O₂Ethanol, RTEpoxidation of tetrahydrofuranModified receptor binding affinity
OzoneDichloromethane, -78°CRing-opened thiazole intermediatesPrecursors for further functionalization

Nucleophilic Substitution

The thiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions, while the acetamide group participates in transamidation reactions .

Key observations:

  • C-2 substitution occurs preferentially with strong nucleophiles (e.g., Grignard reagents), displacing the phenylimino group

  • C-5 reactivity enables coupling reactions with aryl boronic acids under Suzuki conditions

  • Acetamide modification through:

    • Hydrolysis to primary amine (HCl/EtOH reflux)

    • Acylation with anhydrides (pyridine catalysis)

Cycloaddition Reactions

The conjugated π-system participates in [4+2] Diels-Alder reactions, forming polycyclic derivatives with enhanced structural complexity :

Experimental protocol:

  • React with maleic anhydride (1.2 eq) in toluene at 110°C

  • 72% yield of fused bicyclic adduct

  • Characterized by 1H^1H NMR (δ\delta 7.35–7.28 ppm, aromatic), 13C^{13}C NMR (168.4 ppm, new carbonyl)

Alkylation and Arylation

The tetrahydrofuran methyl group undergoes Friedel-Crafts alkylation with aromatic systems:

Electrophile Catalyst Yield Application
Benzyl bromideAlCl₃58%Enhanced lipophilicity
4-Nitrobenzoyl chlorideBF₃·Et₂O63%Fluorescent tagging

Hydrolysis and Degradation

Stability studies reveal pH-dependent decomposition pathways :

Acidic conditions (pH < 3):

  • Thiazole ring protonation → imine bond cleavage

  • Half-life: 2.3 hr (0.1M HCl, 37°C)

Basic conditions (pH > 10):

  • Acetamide saponification → carboxylic acid

  • Complete degradation in 45 min (1M NaOH)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloaddition between thiazole and phenyl rings

  • Quantum yield (Φ\Phi) = 0.18 ± 0.03 in acetonitrile

  • Products show redshifted UV-Vis absorption (λₘₐₓ = 315 nm)

This comprehensive analysis demonstrates the compound's versatility in synthetic transformations, with reaction outcomes directly influencing its pharmacological profile and material properties. Controlled modification enables rational design of derivatives with optimized characteristics for targeted applications.

Scientific Research Applications

Anticancer Properties

Thiazole derivatives are known for their anticancer properties. N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that modifications in the thiazole ring can enhance its potency against different types of cancer.

Case Study: Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of approximately 5.71 µM, demonstrating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of N-[...]-acetamide using a dilution method:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Key Factors Influencing Activity:

  • Thiazole Ring: Modifications at specific positions enhance cytotoxicity.
  • Phenyl Substituents: Electron-donating groups at certain positions increase activity.
  • Tetrahydrofuran Group: This moiety aids in overall stability and solubility.

Industrial Applications

Beyond medicinal chemistry, N-[...]-acetamide has potential applications in industrial chemistry for developing new materials and chemical processes. Its unique structural features allow it to serve as a building block for synthesizing more complex compounds.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

  • Structural Differences :
    • Replaces the tetrahydrofuran-2-ylmethyl group with a phenylsulfonyl substituent.
    • Contains a 4-oxo-thiazolidin ring instead of a dihydro-thiazol.
  • Impact on Properties: The sulfonyl group is strongly electron-withdrawing, reducing electron density in the thiazolidin ring compared to the electron-rich tetrahydrofuran substituent in the target compound. This may enhance electrophilic reactivity .

2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

  • Structural Differences :
    • Features a dioxo-thiazolidin core and a conjugated (2E)-3-phenylpropenylidene substituent.
    • The 4-fluorophenyl acetamide group introduces steric and electronic modulation.
  • Fluorine’s electronegativity may improve metabolic stability compared to the non-fluorinated target compound .

N-(2-Fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Structural Differences: Incorporates a hydrazono-linked benzylidene group and a 4-hydroxy-thiazol ring. The fluorophenyl acetamide and methoxy group add polarity.
  • Hydroxy and methoxy substituents enhance solubility via hydrogen bonding, contrasting with the hydrophobic tetrahydrofuran in the target compound .

Comparative Data Table

Property/Compound Target Compound N-(2-Methylphenyl)-... (phenylsulfonyl) 2-{(5Z)-... (dioxo-thiazolidin) N-(2-Fluorophenyl)-... (hydrazono)
Core Structure Dihydro-1,3-thiazol Thiazolidin (4-oxo) Thiazolidin (2,4-dioxo) Dihydro-1,3-thiazol (4-hydroxy)
Key Substituents Tetrahydrofuran-2-ylmethyl, phenylimino, acetamide Phenylsulfonyl, 4-oxo, 2-methylphenyl (2E)-3-phenylpropenylidene, 4-fluorophenyl Hydrazono-benzylidene, 4-hydroxy-3-methoxy
Electron Effects Electron-rich (tetrahydrofuran donor) Electron-deficient (sulfonyl) Highly electron-deficient (dioxo) Moderate polarity (hydroxy/methoxy)
Hydrogen Bonding Acetamide (donor/accept.), phenylimino (accept.) 4-oxo (accept.), sulfonyl (accept.) Dioxo (accept.), fluorophenyl (weak) Hydrazono (donor/accept.), hydroxy (donor)
Synthetic Complexity Moderate (tetrahydrofuran coupling) High (sulfonylation) Moderate (conjugation steps) High (hydrazone formation)

Research Findings and Implications

  • Pharmacological Potential: Compounds with sulfonyl or dioxo groups (e.g., ) often exhibit enhanced binding to enzymes like cyclooxygenase due to electron-deficient cores, whereas the target compound’s tetrahydrofuran group may favor membrane permeability .
  • Crystallographic Insights :

    • SHELX-refined structures (e.g., ) reveal that electron-withdrawing substituents (sulfonyl, dioxo) reduce bond lengths in the thiazole ring (e.g., C-S: 1.72 Å vs. 1.78 Å in the target compound), impacting conformational rigidity.

Biological Activity

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide (CAS Number: 893692-73-4) is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O2S, with a molecular weight of 393.5 g/mol. The compound features a thiazole ring, a tetrahydrofuran moiety, and an acetamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H23N3O2S
Molecular Weight393.5 g/mol
IUPAC NameN-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]acetamide
CAS Number893692-73-4

Biological Activity Overview

The biological activities associated with thiazole derivatives include:

  • Anticancer Activity : Thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Many thiazole derivatives exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some thiazoles show promise in reducing inflammation in various models.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µg/mL)
A431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and Bcl-2 family proteins .

The mechanism by which N-[...]-acetamide exerts its biological effects involves interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.
  • Receptor Modulation : It can modulate receptor activity involved in apoptosis and cell cycle regulation.
  • Molecular Dynamics : Simulations suggest that hydrophobic interactions play a significant role in its binding affinity to target proteins .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

  • Thiazole Ring : Essential for cytotoxic activity; modifications at specific positions can enhance potency.
  • Phenyl Substituents : Electron-donating groups at certain positions on the phenyl ring increase activity.
  • Tetrahydrofuran Group : This moiety contributes to the overall stability and solubility of the compound .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial effects against various bacterial strains:

Case Study: Antibacterial Activity

A recent study tested the antibacterial efficacy of N-[...]-acetamide against Gram-positive and Gram-negative bacteria using a dilution method.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound has potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazole-based acetamide?

The synthesis of this compound typically involves multi-step reactions, including:

  • Condensation reactions between aminothiazole intermediates and activated carbonyl derivatives (e.g., chloroacetyl chloride).
  • Functionalization of the tetrahydrofuran (THF) moiety via alkylation or substitution reactions. A representative procedure for analogous compounds involves reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, followed by recrystallization from ethanol-DMF mixtures . Optimization of solvent systems (e.g., dioxane vs. THF) and stoichiometric ratios is critical for yield improvement.

Q. Which spectroscopic techniques are used to confirm the compound’s structure and stereochemistry?

Structural elucidation relies on:

  • X-ray crystallography for absolute configuration determination, particularly for the (2Z)-imino group and THF-methyl substituent .
  • NMR spectroscopy (¹H/¹³C) to resolve diastereotopic protons in the tetrahydrofuran ring and confirm the Z-configuration of the imino group .
  • FT-IR spectroscopy to validate key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. How is anti-exudative activity (AEA) evaluated for this compound in preclinical studies?

AEA is assessed using:

  • Carrageenan-induced paw edema models in rodents, comparing the compound (e.g., 10 mg/kg dose) to reference drugs like diclofenac (8 mg/kg).
  • Histopathological analysis of inflammatory markers (e.g., TNF-α, IL-6) in exudates. Studies on structurally related acetamides show dose-dependent efficacy, with some derivatives achieving 60–75% inhibition of edema .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and optimize its structure?

  • Density Functional Theory (DFT) calculations are used to model electronic properties (e.g., HOMO-LUMO gaps) and correlate them with observed anti-inflammatory or antimicrobial activities .
  • Molecular docking against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes helps prioritize derivatives for synthesis. For example, the THF-methyl group may enhance hydrophobic interactions with enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data across similar acetamides?

Discrepancies often arise due to:

  • Structural variations in the triazole/thiazole core or substituents (e.g., phenyl vs. pyridinyl groups).
  • Experimental design differences , such as in vitro vs. in vivo models or variable cell lines. A systematic approach involves:
  • Comparative SAR analysis using standardized assays (e.g., MIC for antimicrobial studies).
  • Meta-analysis of published data to identify trends, such as enhanced activity with electron-withdrawing substituents on the phenyl ring .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key issues include:

  • Racemization at the THF-methyl chiral center during prolonged reaction times.
  • Byproduct formation from competing imino-thiazole tautomerization. Mitigation strategies:
  • Use of low-temperature conditions (<25°C) and chiral catalysts to preserve stereochemistry.
  • Purification via preparative HPLC with chiral columns to isolate the (2Z)-isomer .

Data Contradiction Analysis

Q. Why do some studies report divergent antimicrobial efficacy for structurally similar thiazole-acetamides?

Variations may stem from:

  • Microbial strain specificity (e.g., Gram-positive vs. Gram-negative bacteria).
  • Solubility differences in assay media, affecting bioavailability. For example, derivatives with polar substituents (e.g., -OH) show higher activity against E. coli but reduced penetration into S. aureus .

Methodological Recommendations

Q. How to design a robust SAR study for this compound?

  • Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., halogens, methoxy groups) on the phenyl rings.
  • Step 2 : Evaluate biological activity across multiple assays (e.g., COX-2 inhibition, MIC tests).
  • Step 3 : Apply multivariate regression analysis to quantify substituent effects on potency .

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